molecular formula C26H25N3O6 B6127030 2-(4-{4,4-DIMETHYL-2-[(3-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(4-{4,4-DIMETHYL-2-[(3-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B6127030
M. Wt: 475.5 g/mol
InChI Key: ZRCGDTAYTIHYMN-HTZPLMKUSA-N
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Description

2-(4-{4,4-DIMETHYL-2-[(3-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique structure combining an isoindole core with a cyclohexene ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4,4-DIMETHYL-2-[(3-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoindole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexene Ring: This step often involves the use of cyclohexanone derivatives and suitable catalysts to form the desired ring structure.

    Attachment of the Nitrophenyl Group: This is typically done through nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4,4-DIMETHYL-2-[(3-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

2-(4-{4,4-DIMETHYL-2-[(3-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique structure.

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Biological Studies: Used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-(4-{4,4-DIMETHYL-2-[(3-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoindole core can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{4,4-DIMETHYL-2-[(3-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: shares similarities with other isoindole derivatives and nitrophenyl compounds.

Uniqueness

  • The combination of an isoindole core with a cyclohexene ring and a nitrophenyl group makes this compound unique. This structure provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

2-[(4Z)-4-[4,4-dimethyl-2-(3-nitrophenyl)imino-6-oxocyclohexylidene]-4-hydroxybutyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6/c1-26(2)14-20(27-16-7-5-8-17(13-16)29(34)35)23(22(31)15-26)21(30)11-6-12-28-24(32)18-9-3-4-10-19(18)25(28)33/h3-5,7-10,13,30H,6,11-12,14-15H2,1-2H3/b23-21-,27-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCGDTAYTIHYMN-HTZPLMKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NC2=CC(=CC=C2)[N+](=O)[O-])C(=C(CCCN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=NC2=CC(=CC=C2)[N+](=O)[O-])/C(=C(\CCCN3C(=O)C4=CC=CC=C4C3=O)/O)/C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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